molecular formula C14H14FNO2S B11030159 4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

Cat. No.: B11030159
M. Wt: 279.33 g/mol
InChI Key: CQXVGPJFAGUFBI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide is an organic compound that features a fluorine atom, a methylbenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the benzenesulfonamide moiety can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A related compound with a similar structure but lacking the benzenesulfonamide group.

    4-Fluoro-N-(4-methylbenzyl)aniline: Another similar compound with an aniline group instead of the benzenesulfonamide moiety.

Uniqueness

4-Fluoro-N-(4-methylbenzyl)-1-benzenesulfonamide is unique due to the presence of both the fluorine atom and the benzenesulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3

InChI Key

CQXVGPJFAGUFBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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